molecular formula C17H26ClNO4 B1668038 Chlorhydrate de buflomedil CAS No. 35543-24-9

Chlorhydrate de buflomedil

Numéro de catalogue B1668038
Numéro CAS: 35543-24-9
Poids moléculaire: 343.8 g/mol
Clé InChI: ZDPACSAHMZADFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Buflomedil hydrochloride is a vasoactive agent . Its mode of action involves increasing the peripheral and cerebral blood flow in ischemic tissues of patients, who are mostly affected with vascular diseases .


Molecular Structure Analysis

The molecular structure of Buflomedil hydrochloride can be found in various scientific databases . It’s important to note that Buflomedil HCl was reduced at the mercury electrode in buffered solutions of various pH values (2-11) via a single 2-electron irreversible step corresponding to reduction of its C=O double bond .


Chemical Reactions Analysis

Buflomedil hydrochloride is known to have a variety of pharmacodynamic properties. It improves nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease by a combination of pharmacological effects: inhibition of alpha-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .


Physical And Chemical Properties Analysis

Buflomedil hydrochloride has a molecular formula of C17H26ClNO4 and a molecular weight of 343.8 g/mol . More detailed physical and chemical properties can be found in scientific databases .

Applications De Recherche Scientifique

Traitement des maladies vasculaires périphériques

Le chlorhydrate de buflomedil est principalement utilisé dans le traitement des maladies vasculaires périphériques. Il améliore le flux sanguin dans les tissus ischémiques en inhibant les α-adrénocepteurs, l'agrégation plaquettaire et en augmentant la déformabilité des érythrocytes . Des essais cliniques ont démontré son efficacité pour augmenter les distances de marche chez les patients souffrant de claudication intermittente et pour la cicatrisation des lésions trophiques .

Insuffisance cérébrovasculaire

Chez les patients souffrant d'insuffisance cérébrovasculaire, le this compound a montré qu'il soulageait les symptômes associés à une déficience de la fonction cognitive et psychométrique. Il s'est avéré légèrement plus efficace que d'autres médicaments comme la cinnarizine et la flunarizine .

Systèmes d'administration des médicaments

Le this compound a été étudié dans divers systèmes d'administration des médicaments, y compris l'iontophorèse pour une administration ciblée dans les tissus à haute résistivité comme les ongles et les dents . Il a également été incorporé dans des réseaux de polymères inter-pénétrants pour une libération contrôlée dans les systèmes microparticulaires .

Recherche neurologique

Le buflomedil a été étudié pour ses bienfaits potentiels dans les affections neurologiques, telles que l'accident vasculaire cérébral ischémique aigu. Bien qu'il ne soit pas approuvé pour le traitement des accidents vasculaires cérébraux, des études suggèrent qu'il pourrait avoir des effets bénéfiques dans les maladies vasculaires cérébrales .

Administration transdermique

Des recherches ont été menées sur le développement d'un patch transdermique à base de niosomes pour le this compound, dans le but de créer une formulation stable avec une meilleure pénétration du médicament. Cela pourrait offrir une voie non invasive d'administration du médicament .

Effets vasoactifs dans les essais cliniques

Les propriétés vasoactives du buflomedil ont été évaluées dans des essais cliniques pour leurs effets sur la microcirculation dans les tissus ischémiques. Il a été démontré qu'il améliorait considérablement la microcirculation par rapport au placebo chez les patients atteints de gangrène acrale .

In Vivo

Buflomedil hydrochloride has been used in a variety of in vivo studies. It has been used to study the effects of hypertension and hyperlipidemia in animals. It has also been used to study the effects of Alzheimer’s disease and Parkinson’s disease in humans.

In Vitro

Buflomedil hydrochloride has been used in a variety of in vitro studies. It has been used to study the effects of hypertension and hyperlipidemia on cell cultures. It has also been used to study the effects of Alzheimer’s disease and Parkinson’s disease on cell cultures.

Mécanisme D'action

Target of Action

Buflomedil hydrochloride is a vasoactive drug . The major pharmacological action of buflomedil on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .

Mode of Action

Buflomedil hydrochloride improves nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease . This is achieved through a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .

Biochemical Pathways

It is known that the drug increases peripheral arterial blood flow, producing better perfusion of impaired vascular beds . This suggests that buflomedil may influence pathways related to vascular tone and blood flow.

Pharmacokinetics

The pharmacokinetics of buflomedil were found to be linear within the dose ranges studied (50 to 200 mg for i.v. injection and 150 to 450 mg for oral administration) . The mean biological half-life of the drug was 2.97 hours after oral administration, and 3.25 hours after intravenous dosing . The apparent volume of distribution after the pseudodistribution equilibrium (Fdβ) and volume of distribution at the steady state (Vdss) were 1.43±0.24 l/kg and 1.32±0.26 l/kg, respectively . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively . On average, 72% of the dose was observed into the systemic circulation after oral administration .

Result of Action

Buflomedil hydrochloride has been shown to increase walking distances in those with intermittent claudication and heal trophic lesions and reduce rest pain in many patients with more severe vasculopathies . In patients with symptoms presumed to be due to cerebrovascular insufficiencies and elderly patients with senile dementia, buflomedil alleviated symptoms associated with impairment of cognitive and psychometric function .

Activité Biologique

Buflomedil hydrochloride has been shown to have a wide range of biological activities. It has been shown to inhibit the release of inflammatory mediators such as histamine and leukotrienes. It has also been shown to increase the production of nitric oxide, which is an important signaling molecule in the body.
Biochemical and Physiological Effects
Buflomedil hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can lead to an increase in blood flow. It has also been shown to decrease the production of inflammatory mediators such as histamine and leukotrienes.

Avantages Et Limitations Des Expériences En Laboratoire

Buflomedil hydrochloride has a wide range of applications in laboratory experiments. One of the main advantages is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Another advantage is that it has a wide range of biological activities, which makes it a useful tool for research. However, there are some limitations to using buflomedil hydrochloride in laboratory experiments. It is not approved for use in humans, so it can only be used in animal or cell culture experiments. It is also a relatively new compound, so there is still much to be learned about its effects and mechanisms of action.

Orientations Futures

Buflomedil hydrochloride has a wide range of applications, and there is still much to be learned about its effects and mechanisms of action. The following are some potential future directions for research on buflomedil hydrochloride:
1. Further study of the effects of buflomedil hydrochloride on various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
2. Further study of the effects of buflomedil hydrochloride on cardiovascular diseases, such as hypertension and hyperlipidemia.
3. Further study of the effects of buflomedil hydrochloride on inflammation and oxidative stress.
4. Further study of the effects of buflomedil hydrochloride on the immune system.
5. Further study of the pharmacokinetics and pharmacodynamics of buflomedil hydrochloride.
6. Development of new formulations and delivery systems for buflomedil hydrochloride.
7. Development of new methods for synthesizing buflomedil hydrochloride.
8. Development of new methods for assessing the safety and efficacy of buflomedil hydrochloride.
9. Development of new methods for studying the effects of buflomedil hydrochloride on biological systems.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Buflomedil hydrochloride . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPACSAHMZADFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55837-25-7 (Parent)
Record name Buflomedil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046977
Record name Buflomedil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35543-24-9
Record name Buflomedil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35543-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buflomedil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buflomedil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFLOMEDIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buflomedil hydrochloride
Reactant of Route 2
Reactant of Route 2
Buflomedil hydrochloride
Reactant of Route 3
Reactant of Route 3
Buflomedil hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Buflomedil hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Buflomedil hydrochloride
Reactant of Route 6
Buflomedil hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.